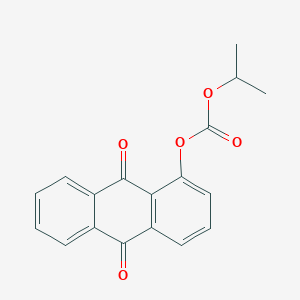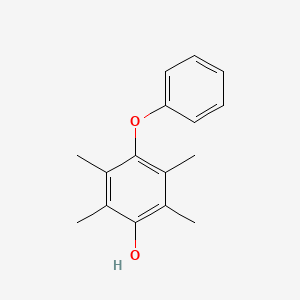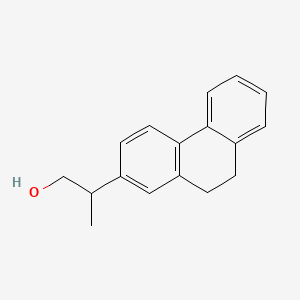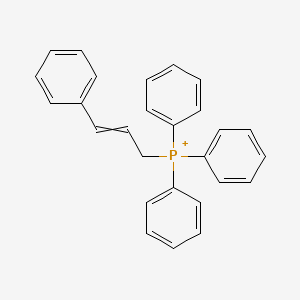![molecular formula C16H14Br2N2O B14673951 3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol CAS No. 38052-99-2](/img/structure/B14673951.png)
3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of phenanthridine derivatives This compound is characterized by the presence of two bromine atoms attached to the phenanthridine ring and an amino group linked to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol typically involves the bromination of phenanthridine followed by the introduction of the amino-propanol group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The brominated phenanthridine is then reacted with 3-aminopropan-1-ol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the amino group to other functional groups.
Substitution: The bromine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthridine oxides, while reduction can produce de-brominated or amino-modified derivatives.
Applications De Recherche Scientifique
3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to the inhibition of key biological processes. The presence of bromine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol that serves as a precursor in the synthesis of various compounds.
3-[(Pyridin-2-yl)amino]propan-1-ol: Another amino-propanol derivative with different biological activities.
Uniqueness
3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol is unique due to the presence of the phenanthridine ring and bromine atoms, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
38052-99-2 |
|---|---|
Formule moléculaire |
C16H14Br2N2O |
Poids moléculaire |
410.10 g/mol |
Nom IUPAC |
3-[(3,8-dibromophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14Br2N2O/c17-10-2-4-12-13-5-3-11(18)9-15(13)20-16(14(12)8-10)19-6-1-7-21/h2-5,8-9,21H,1,6-7H2,(H,19,20) |
Clé InChI |
UKDXKEMQPNXRPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)NCCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
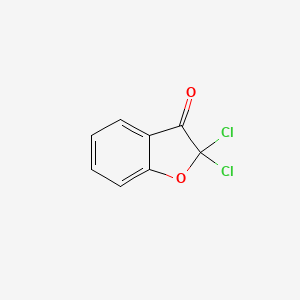
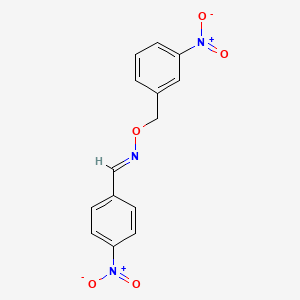
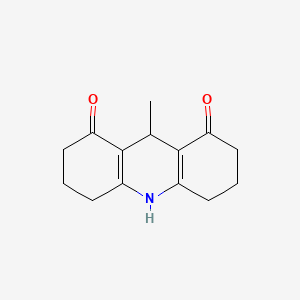
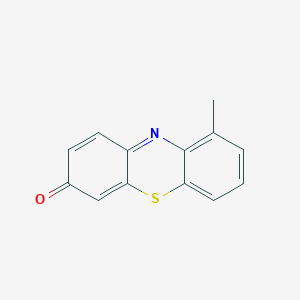

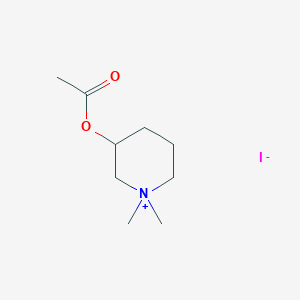

![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
